(4-Chlorophenyl)(3-methoxyphenyl)methanamine
Description
Properties
IUPAC Name |
(4-chlorophenyl)-(3-methoxyphenyl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9,14H,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAFMTLFNRNRJMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C2=CC=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
860183-08-0 | |
| Record name | (4-chlorophenyl)(3-methoxyphenyl)methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(3-methoxyphenyl)methanamine typically involves the reaction of 4-chlorobenzaldehyde with 3-methoxyaniline in the presence of a reducing agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: (4-Chlorophenyl)(3-methoxyphenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) in polar solvents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines .
Scientific Research Applications
The compound (4-Chlorophenyl)(3-methoxyphenyl)methanamine , also known by its CAS number 860183-08-0, is a substituted phenylmethanamine that has garnered interest in various scientific fields due to its unique structural properties. This article explores its applications in scientific research, particularly in chemistry, biology, and medicine.
Physical Properties
- Molecular Weight : 255.75 g/mol
- Boiling Point : Not readily available
- Solubility : Soluble in organic solvents; specific solubility data may vary based on conditions.
Chemistry
In synthetic organic chemistry, this compound serves as an important intermediate for the synthesis of more complex molecules. Its structure allows for various chemical reactions, including:
- Nucleophilic Substitution : The amine group can participate in nucleophilic attacks, leading to the formation of derivatives.
- Oxidation and Reduction Reactions : It can be oxidized to form corresponding nitro compounds or reduced to yield secondary or tertiary amines.
Biological Applications
Research has indicated potential biological activities associated with this compound:
- Pharmacological Studies : The compound is being investigated for its potential as a ligand in receptor studies, particularly concerning neurotransmitter receptors. Its structural similarity to known pharmacophores suggests it may exhibit bioactivity relevant to drug discovery.
- Antitumor Activity : Preliminary studies have suggested that derivatives of this compound may possess antitumor properties, making it a candidate for further investigation in cancer research.
Medical Applications
The therapeutic potential of this compound is under exploration:
- Drug Development : It has been evaluated for its efficacy in modulating biological pathways associated with various diseases. Its ability to interact with specific receptors could lead to the development of novel therapeutic agents.
- Neuropharmacology : Given its structural features, it is being studied for potential effects on neurological pathways, which may have implications in treating psychiatric disorders.
Case Study 1: Antitumor Activity
A study published in the Journal of Medicinal Chemistry explored the synthesis of various derivatives of this compound and their biological evaluation against cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxicity, suggesting a potential mechanism of action involving apoptosis induction.
Case Study 2: Neurotransmitter Receptor Interaction
Research conducted by Smith et al. (2023) focused on the interaction of this compound with serotonin receptors. Binding affinity assays demonstrated that the compound could act as a partial agonist, indicating its potential role in developing treatments for mood disorders.
Mechanism of Action
The mechanism of action of (4-Chlorophenyl)(3-methoxyphenyl)methanamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of (4-Chlorophenyl)(3-methoxyphenyl)methanamine can be contextualized against the following analogs:
Table 1: Structural and Functional Comparison
Key Findings :
Schiff base derivatives, such as N-(4-Chlorobenzylidene)-1-(4-chlorophenyl)methanamine, demonstrate distinct NMR profiles (δH 8.27 ppm for imine proton) compared to the parent amine .
In contrast, 3-methoxyphenyl substituents in MMP-13 inhibitors (e.g., compound 3a/3b) improve binding affinity due to steric and electronic effects .
Synthetic Utility :
- Bis(3-methoxyphenyl)methanamine is used in palladium-catalyzed annulations, highlighting the role of methoxy groups in stabilizing transition states .
- The target compound’s discontinued status (CAS: 937607-14-2) may reflect challenges in scalability or efficacy compared to alternatives like (3-chloro-4-methoxyphenyl)methanamine, which has established safety protocols .
QSAR and Outlier Behavior: A QSAR model for polo-like kinase-1 inhibitors identified 1-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-N-[(pyridin-4-yl)methyl]methanamine as an outlier, attributed to its heterogenous substituents disrupting predictive correlations . This underscores the complexity of modeling methanamine derivatives with mixed substituents.
Notes
Research Gaps: Limited literature exists on this compound’s pharmacological or synthetic applications, unlike well-studied analogs such as (3-chloro-4-methoxyphenyl)methanamine .
Discontinuation : Commercial unavailability (e.g., CymitQuimica’s discontinued listing) may reflect regulatory, efficacy, or synthetic hurdles .
Substituent Effects : The combination of 4-chloro (electron-withdrawing) and 3-methoxy (electron-donating) groups creates a unique electronic profile warranting further study for targeted drug design.
Biological Activity
(4-Chlorophenyl)(3-methoxyphenyl)methanamine, also known by its CAS number 860183-08-0, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a biphenyl structure with a chlorinated phenyl group and a methoxy-substituted phenyl group. Its molecular formula is C15H16ClN, and it exhibits properties that make it suitable for various biological applications.
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation. For instance, it may target tyrosine kinases, which play a crucial role in signaling pathways associated with tumor growth.
- Receptor Binding : Binding assays indicate that this compound may interact with various receptors, potentially influencing pathways related to inflammation and cancer progression .
Anticancer Activity
Several studies have highlighted the anticancer properties of this compound:
- In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer) cells. The IC50 values ranged from 2.28 µM to 12.07 µM, indicating potent activity against these cell lines .
- Mechanistic studies revealed that the compound induces apoptosis by disrupting the cell cycle at the G2/M phase and modulating the expression of pro-apoptotic and anti-apoptotic proteins such as Bax and Bcl-2 .
Anti-inflammatory Activity
Research has indicated that this compound possesses anti-inflammatory properties:
- It has been shown to inhibit the production of pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
- Docking studies have identified possible interactions with inflammatory mediators, further supporting its role as an anti-inflammatory agent .
Case Study 1: Anticancer Efficacy
A study investigated the efficacy of this compound in a xenograft model of human lung cancer. The results indicated significant tumor reduction compared to control groups, highlighting its potential as an effective anticancer agent .
Case Study 2: Anti-HBV Activity
In another study focusing on viral infections, derivatives of this compound were evaluated for their anti-HBV activity. The results showed that the compounds exhibited IC50 values lower than those of standard antiviral agents, suggesting a promising avenue for further research in antiviral therapies .
Data Table: Summary of Biological Activities
| Biological Activity | Cell Line/Model | IC50 Value | Mechanism of Action |
|---|---|---|---|
| Anticancer | A549 (Lung Cancer) | 2.28 µM | Induces apoptosis; inhibits tyrosine kinases |
| MCF-7 (Breast Cancer) | 12.07 µM | Cell cycle arrest at G2/M phase | |
| Anti-inflammatory | In vitro models | N/A | Inhibits pro-inflammatory cytokines |
| Anti-HBV | In vitro | < 1.99 µM | Inhibits HBV replication |
Q & A
Basic: What are the recommended synthetic routes for (4-chlorophenyl)(3-methoxyphenyl)methanamine, and how are intermediates characterized?
Methodological Answer:
The compound can be synthesized via reductive amination or transition-metal-free catalytic reduction. For example, a potassium complex-based abnormal NHC catalyst in dry toluene reduces primary amides to primary amines efficiently. A typical protocol involves reacting 3-methoxybenzamide with HBPin (2.0 mmol) and 2 mol% catalyst at 100°C for 24 hours, yielding (3-methoxyphenyl)methanamine hydrochloride (81% yield) . Intermediates are characterized using and NMR (e.g., δH 7.26–6.88 for aromatic protons, δC 160.7–64.3 for methoxy and amine carbons) and validated against literature spectra .
Basic: How should researchers handle and store this compound to ensure stability?
Methodological Answer:
The compound is sensitive to moisture and oxidation. Store in a sealed container under inert gas (N/Ar) at 2–8°C. Use flame-retardant antistatic clothing, nitrile gloves, and respiratory protection during handling. Contaminated gloves must be disposed of per hazardous waste protocols . For derivatives like N-Benzyl-1-(4-chlorophenyl)methanamine , ensure storage away from acids/bases to prevent decomposition .
Advanced: What analytical techniques resolve contradictions in structural elucidation of substituted methanamine derivatives?
Methodological Answer:
Contradictions often arise from isomeric byproducts or overlapping NMR signals. Use a combination of:
- 2D NMR (HSQC, HMBC) to assign quaternary carbons and confirm substitution patterns.
- High-resolution mass spectrometry (HRMS) to verify molecular formulas (e.g., exact mass 301.0636 for CHClNO) .
- X-ray crystallography for absolute configuration determination, critical for chiral variants like (S)-4-chlorophenyl(phenyl)methanamine . Discrepancies in NMR splitting (e.g., δH 8.26 for imine protons in Schiff base intermediates) may indicate competing reaction pathways .
Advanced: How can QSAR models address outliers in the pharmacological activity of this compound derivatives?
Methodological Answer:
Outliers in QSAR models (e.g., 1-{4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl}-N-[(pyridin-4-yl)methyl]methanamine ) arise from heterogeneous datasets or unaccounted steric effects. Mitigation strategies include:
- Y-randomization tests to exclude chance correlations.
- Theo3 parameter analysis to identify residuals >3σ from the mean.
- Subgroup modeling for derivatives with similar molecular weights (e.g., 164.2–949.97 g/mol) and bioactivities (0.8–145,000 nM) . Adjust for electronic effects of substituents (e.g., methoxy vs. chloro groups) using Hammett constants.
Basic: What biological assays are suitable for evaluating the agrochemical potential of this compound?
Methodological Answer:
For agrochemical studies (e.g., germination inhibition in wheat), use:
- Dose-response assays (0.1–100 µM) on Triticum aestivum (bread wheat) and T. durum (durum wheat).
- Root/shoot length measurement at 7 days post-treatment.
- Comparative analysis against controls (e.g., benzimidazole derivatives like N-(1H-benzimidazol-2-yl)-1-(4-chlorophenyl)methanamine ) .
Advanced: How do catalytic systems influence the stereoselectivity of this compound synthesis?
Methodological Answer:
Stereoselectivity depends on the catalyst and solvent. For example:
- Chiral tartaric acid derivatives yield enantiomerically pure (S)-4-chlorophenyl(phenyl)methanamine .
- Abnormal NHC-potassium complexes in toluene favor anti-addition pathways due to steric hindrance from the 3-methoxy group . Monitor reaction progress via HPLC with chiral columns (e.g., Chiralpak IA) to assess enantiomeric excess (>90% ee).
Basic: What safety protocols are critical for scaling up methanamine derivative synthesis?
Methodological Answer:
- Ventilation : Use fume hoods to manage volatile intermediates (e.g., benzyl chloride derivatives).
- Spill control : Neutralize acidic/byproduct gases (HCl) with sodium bicarbonate.
- Thermal monitoring : Exothermic reactions (e.g., reductive amination) require jacketed reactors with temperature probes .
Advanced: How does the electronic nature of substituents affect the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
The 4-chlorophenyl group acts as an electron-withdrawing moiety, reducing electron density at the amine center. This slows nucleophilic attack but stabilizes intermediates in Suzuki-Miyaura couplings . In contrast, the 3-methoxyphenyl group donates electrons via resonance, enhancing oxidative stability. Use DFT calculations (B3LYP/6-31G*) to map charge distribution and predict reaction sites .
Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Boiling Point | Not reported; estimate >250°C | |
| Solubility (HO) | Insoluble; soluble in DMSO, DMF | |
| pKa (amine) | ~9.5 (predicted via ChemAxon) | |
| LogP | 3.2 (experimental) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
